molecular formula C7H10N2O2S B13232517 (5-Methylpyridin-3-yl)methanesulfonamide

(5-Methylpyridin-3-yl)methanesulfonamide

Cat. No.: B13232517
M. Wt: 186.23 g/mol
InChI Key: NNKSZGVJYGDFDQ-UHFFFAOYSA-N
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Description

(5-Methylpyridin-3-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (5-Methylpyridin-3-yl)methanesulfonamide involves the reaction of 5-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(5-Methylpyridin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Methylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, making the compound useful in drug development.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylpyridin-3-yl)methanesulfonate
  • (5-Methylpyridin-3-yl)methanesulfonic acid
  • (5-Methylpyridin-3-yl)methanesulfonyl chloride

Uniqueness

(5-Methylpyridin-3-yl)methanesulfonamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its sulfonamide group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

(5-Methylpyridin-3-yl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8_8H10_10N2_2O2_2S
  • Molecular Weight : 198.24 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with a methanesulfonamide group often exhibit inhibitory activity against various enzymes and receptors involved in disease processes. For instance, similar compounds have been shown to inhibit kinases and modulate signaling pathways critical in cancer and inflammatory diseases.

Enzyme Inhibition

  • HMG-CoA Reductase Inhibition : Some methanesulfonamide derivatives have been reported to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. A related compound demonstrated an IC50 value significantly lower than that of established statins, indicating strong inhibitory potential .
  • Kinase Activity : Inhibitory activity against kinases such as GSK-3β has also been observed. Compounds structurally similar to this compound showed IC50 values ranging from 10 to 1314 nM, with modifications in the sulfonamide group affecting potency .

Anticancer Activity

The compound's potential as an anticancer agent is significant. Studies have shown that related pyridine derivatives exhibit cytotoxic effects on various cancer cell lines, inducing apoptosis and cell cycle arrest. The mechanism is believed to involve the inhibition of key signaling pathways that promote tumor growth .

Anti-inflammatory Properties

Methanesulfonamide derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyCompoundActivityIC50 ValueFindings
S-4522HMG-CoA Reductase Inhibition11 nMMore potent than lovastatin
Compound 62GSK-3β Inhibition8 nMSignificant inhibition observed
ON01910.NaAnticancer ActivityN/AInduces mitotic arrest in cancer cells
Various MethanesulfonamidesAnti-inflammatoryN/AModulates cytokine production

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(5-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6-2-7(4-9-3-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)

InChI Key

NNKSZGVJYGDFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CS(=O)(=O)N

Origin of Product

United States

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